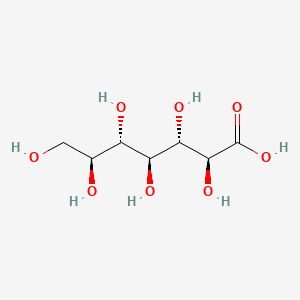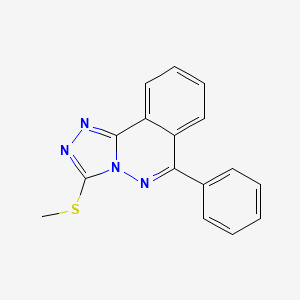
Copper;2-aminoethanol;sulfane;sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;2-aminoethanol;sulfane;sulfide is a complex compound that combines copper, 2-aminoethanol, sulfane, and sulfide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper;2-aminoethanol;sulfane;sulfide can be synthesized through various methods. One common approach involves the reaction of copper salts with 2-aminoethanol and sulfane in the presence of sulfide ions. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the compound. Hydrothermal and solvothermal methods are often employed to achieve the desired nanostructures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrothermal synthesis due to its cost-effectiveness and scalability. The use of water as a solvent and the relatively low temperatures required make this method suitable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;2-aminoethanol;sulfane;sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of copper and sulfide ions, which can participate in redox processes .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides and sulfates, while reduction reactions can produce elemental copper and sulfides .
Applications De Recherche Scientifique
Copper;2-aminoethanol;sulfane;sulfide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including sensors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of copper;2-aminoethanol;sulfane;sulfide involves its interaction with molecular targets through redox reactions. Copper ions can participate in electron transfer processes, while sulfane and sulfide groups can modulate the reactivity of the compound. These interactions can affect various biochemical pathways, making the compound useful in both biological and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfide: Known for its use in nanostructures and biomedical applications.
Copper oxides: Widely used in catalysis and electronic devices.
Silver sulfide: Similar in structure but with different electronic properties and applications.
Uniqueness
Copper;2-aminoethanol;sulfane;sulfide is unique due to the combination of copper, 2-aminoethanol, sulfane, and sulfide, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C2H9CuNOS2 |
|---|---|
Poids moléculaire |
190.8 g/mol |
Nom IUPAC |
copper;2-aminoethanol;sulfane;sulfide |
InChI |
InChI=1S/C2H7NO.Cu.H2S.S/c3-1-2-4;;;/h4H,1-3H2;;1H2;/q;+2;;-2 |
Clé InChI |
XLLBDHCLPMNKTP-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N.S.[S-2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




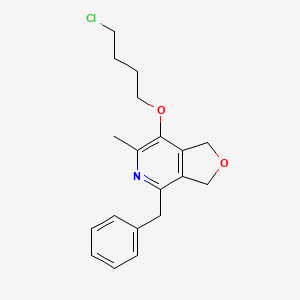


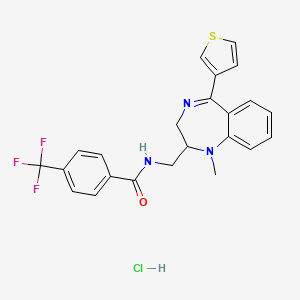
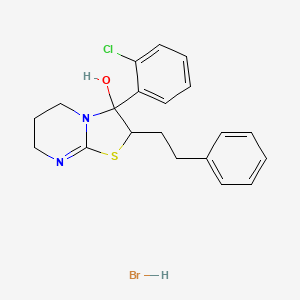
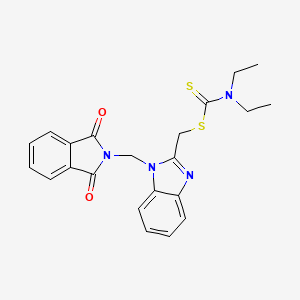
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)

